molecular formula C10H10F3NO3 B12628279 Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate

Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate

Cat. No.: B12628279
M. Wt: 249.19 g/mol
InChI Key: KKVWHTZLFNEPTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate is an organic compound that features a trifluoromethoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate typically involves the reaction of 5-(trifluoromethoxy)pyridine with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate and its derivatives involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: Ethyl 2-(5-(trifluoromethoxy)pyridin-2-YL)acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

ethyl 2-[5-(trifluoromethoxy)pyridin-2-yl]acetate

InChI

InChI=1S/C10H10F3NO3/c1-2-16-9(15)5-7-3-4-8(6-14-7)17-10(11,12)13/h3-4,6H,2,5H2,1H3

InChI Key

KKVWHTZLFNEPTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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